molecular formula C11H9ClS B8592337 2-(3-Chloro-2-methylphenyl)thiophene CAS No. 89634-69-5

2-(3-Chloro-2-methylphenyl)thiophene

Cat. No. B8592337
M. Wt: 208.71 g/mol
InChI Key: UFBNPRTYBQGEAB-UHFFFAOYSA-N
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Patent
US04426524

Procedure details

To a stirred solution of 50.0 g (0.353 mol) of 3-chloro-2-methylaniline in 100 g (1.19 mol) of thiophene was added dropwise 82.7 g (0.706 mol) of isoamyl nitrite during 0.5 hour. Upon complete addition, the reaction mixture was heated to reflux temperature, and stirred for 0.75 hour. The reaction mixture was then allowed to cool to ambient temperature, and stirring was continued for 16 hours. The reaction mixture was concentrated under reduced pressure to give a black residual oil. The oil was subjected to column chromatography on silica gel, eluting with heptane, then heptane:ethyl acetate (40:1). The appropriate fractions were combined to give a red oil which was subjected to distillation under reduced pressure using a Kugelrohr distilling system to give 9.2 g of 2-(3-chloro-2methylphenyl)thiophene, b.p. 78° C.±3° C./0.05 mm.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
82.7 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([CH3:9])=[C:4]([CH:6]=[CH:7][CH:8]=1)N.[S:10]1[CH:14]=[CH:13][CH:12]=[CH:11]1.N(OCCC(C)C)=O>>[Cl:1][C:2]1[C:3]([CH3:9])=[C:4]([C:11]2[S:10][CH:14]=[CH:13][CH:12]=2)[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
ClC=1C(=C(N)C=CC1)C
Name
Quantity
100 g
Type
reactant
Smiles
S1C=CC=C1
Name
Quantity
82.7 g
Type
reactant
Smiles
N(=O)OCCC(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 0.75 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon complete addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 16 hours
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a black residual oil
WASH
Type
WASH
Details
eluting with heptane
CUSTOM
Type
CUSTOM
Details
to give a red oil which
DISTILLATION
Type
DISTILLATION
Details
was subjected to distillation under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
distilling system

Outcomes

Product
Details
Reaction Time
0.75 h
Name
Type
product
Smiles
ClC=1C(=C(C=CC1)C=1SC=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.2 g
YIELD: CALCULATEDPERCENTYIELD 12.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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